Home > Products > Screening Compounds P68663 > [D-4Aph(CO-NH-OH)6]degarelix
[D-4Aph(CO-NH-OH)6]degarelix -

[D-4Aph(CO-NH-OH)6]degarelix

Catalog Number: EVT-10970865
CAS Number:
Molecular Formula: C82H103ClN18O17
Molecular Weight: 1648.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-4Aph(CO-NH-OH)6]degarelix is a synthetic peptide compound that is a derivative of degarelix, which is known for its use in hormone regulation, particularly in the treatment of hormone-sensitive cancers. Degarelix is classified as a gonadotropin-releasing hormone antagonist that inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in testosterone levels. This compound has been studied for its potential applications in both therapeutic and research settings.

Source and Classification

Degarelix and its analogs, including [D-4Aph(CO-NH-OH)6]degarelix, are synthesized through peptide chemistry techniques. The classification of [D-4Aph(CO-NH-OH)6]degarelix falls under peptide hormones and analogs, specifically targeting the gonadotropin-releasing hormone receptor. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of [D-4Aph(CO-NH-OH)6]degarelix employs solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by stepwise addition of subsequent amino acids. Each addition involves deprotection and coupling reactions.

Technical Details

  1. Attachment: The first amino acid is attached to a resin, typically using a protected form to prevent unwanted reactions.
  2. Coupling: Amino acids are added one at a time, activated using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an organic base like diisopropylethylamine.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using a mild acidic solution (e.g., trifluoroacetic acid).
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity for pharmaceutical applications .
Molecular Structure Analysis

Structure

The molecular structure of [D-4Aph(CO-NH-OH)6]degarelix consists of a sequence of amino acids linked by peptide bonds, incorporating specific functional groups that enhance its biological activity. The structure includes:

  • Amino Acid Sequence: A specific arrangement that determines its interaction with gonadotropin-releasing hormone receptors.
  • Functional Groups: Hydroxy groups that may contribute to its binding affinity and stability.

Data

Mass spectrometry has confirmed the identity and purity of [D-4Aph(CO-NH-OH)6]degarelix, indicating a molecular weight consistent with its expected structure .

Chemical Reactions Analysis

Reactions

[D-4Aph(CO-NH-OH)6]degarelix can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions, leading to modifications such as disulfide bond formation.
  2. Reduction: Reduction reactions can revert oxidized forms back to their monomeric states.
  3. Substitution: Functional groups can be substituted depending on the reaction conditions and reagents used.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or iodine for oxidation.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine for reduction.
  • Substituting Agents: Various nucleophiles depending on the desired outcome .
Mechanism of Action

[D-4Aph(CO-NH-OH)6]degarelix exerts its pharmacological effects by binding to gonadotropin-releasing hormone receptors located in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased production of testosterone. The mechanism involves:

  1. Receptor Binding: High-affinity interaction with gonadotropin-releasing hormone receptors.
  2. Hormonal Regulation: Disruption of normal hormonal signaling pathways associated with reproductive functions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents depending on formulation.

Chemical Properties

  • Stability: Stability can vary based on pH and temperature; generally stable under standard laboratory conditions.
  • Molecular Weight: Approximately 1647.7 g/mol as confirmed by mass spectrometry .
Applications

[D-4Aph(CO-NH-OH)6]degarelix has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential in treating hormone-sensitive cancers such as prostate cancer.
  2. Endocrine Studies: Used in research focused on hormonal regulation and receptor interactions.
  3. Peptide Synthesis Studies: Serves as a model compound for studying peptide synthesis techniques and modifications.

The compound's ability to modulate hormonal pathways makes it valuable in both therapeutic contexts and fundamental research into endocrine functions .

Introduction to Hydroxyurea-Modified Gonadotropin-Releasing Hormone Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists represent a critical therapeutic class for managing sex steroid-dependent pathologies, including prostate cancer, endometriosis, and uterine fibroids. Unlike agonists that cause an initial gonadotropin surge ("flare effect"), antagonists provide immediate pituitary suppression through competitive receptor blockade. Degarelix (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂) exemplifies this class, featuring optimized residues at positions 5 and 6 for enhanced potency and pharmacokinetics. The strategic modification at position 6—particularly the incorporation of a hydroxyurea moiety via [D-4Aph(CO-NH-OH)6]—marks a significant advancement in molecular design. This modification exploits the hydrogen-bonding capacity and modulated hydrophilicity of the hydroxyurea group to refine receptor interaction and formulation properties, addressing limitations of earlier antagonists like gelling tendencies and variable duration of action [1] [8].

Structural Evolution of Degarelix Analogues in Gonadotropin-Releasing Hormone Antagonism

The development of degarelix analogues reflects iterative optimization targeting the GnRH receptor's steric and ionic boundaries. Key structural milestones include:

  • Azaline B Precursor: Early antagonists like azaline B ([Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,4Aph(Atz)⁵,D-4Aph(Atz)⁶,Ilys⁸,D-Ala¹⁰]GnRH) incorporated triazolyl (Atz) groups at positions 5 and 6. While potent (IC₅₀ = 1.36 nM), these modifications yielded analogues with suboptimal solubility and histamine release potential [1] [10].
  • Carbamoyl Advancements: Degarelix replaced Atz with carbamoyl (Cbm) at position 6 and hydroorotinyl (Hor) at position 5. This shift improved water solubility and extended duration of action (>96 h LH suppression in rats at 50 µg dose), attributed to enhanced hydrogen bonding and reduced aggregation [1].
  • Position 6 Diversity: Systematic exploration of position 6 side chains evaluated ureido, acylamino, and heterocyclic substituents. The hydroxyurea-functionalized D-4Aph(CO-NH-OH) variant emerged as a standout, balancing potency (IC₅₀ ~1.5–2.0 nM) and hydrophilicity [1] [4].

Properties

Product Name

[D-4Aph(CO-NH-OH)6]degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O17

Molecular Weight

1648.3 g/mol

InChI

InChI=1S/C82H103ClN18O17/c1-45(2)35-60(72(107)91-59(16-9-10-33-86-46(3)4)80(115)101-34-12-17-68(101)79(114)87-47(5)70(84)105)92-74(109)63(38-51-23-30-58(31-24-51)90-82(117)100-118)94-76(111)64(39-50-21-28-57(29-22-50)89-71(106)66-42-69(104)99-81(116)98-66)96-78(113)67(44-102)97-77(112)65(41-53-13-11-32-85-43-53)95-75(110)62(37-49-19-26-56(83)27-20-49)93-73(108)61(88-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,86,102,118H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,87,114)(H,88,103)(H,89,106)(H,91,107)(H,92,109)(H,93,108)(H,94,111)(H,95,110)(H,96,113)(H,97,112)(H2,90,100,117)(H2,98,99,104,116)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

ZYLCANLEJMKHHC-XYAYPHGZSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NO)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NO)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.